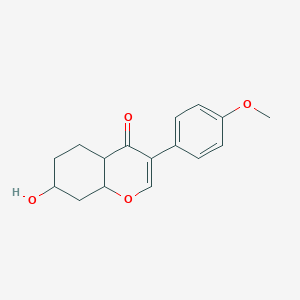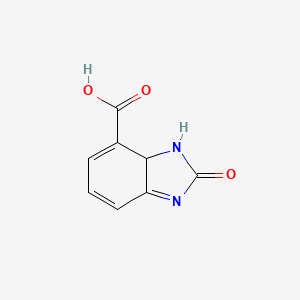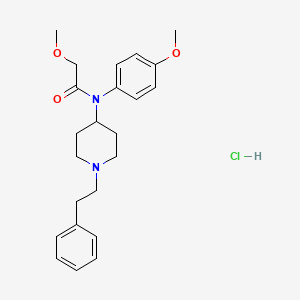
2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Substitution Reactions: The phenethyl and methoxy groups are introduced through substitution reactions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Potential analgesic or anesthetic properties.
Industry: Could be used in the development of pharmaceuticals or other chemical products.
Mecanismo De Acción
The mechanism of action for this compound would depend on its interaction with biological targets:
Molecular Targets: It may interact with receptors in the nervous system, such as opioid receptors.
Pathways Involved: The compound could modulate pain pathways or neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: Another piperidine derivative with potent analgesic properties.
Loperamide: A piperidine derivative used to treat diarrhea.
Uniqueness
2-methoxy-N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride may have unique properties due to its specific substitution pattern and functional groups, which could influence its pharmacological profile and chemical reactivity.
Propiedades
Fórmula molecular |
C23H31ClN2O3 |
|---|---|
Peso molecular |
419.0 g/mol |
Nombre IUPAC |
2-methoxy-N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O3.ClH/c1-27-18-23(26)25(20-8-10-22(28-2)11-9-20)21-13-16-24(17-14-21)15-12-19-6-4-3-5-7-19;/h3-11,21H,12-18H2,1-2H3;1H |
Clave InChI |
JMMQEYSVKUYOMY-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12358826.png)
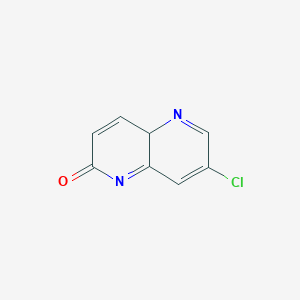
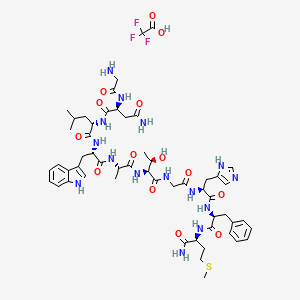
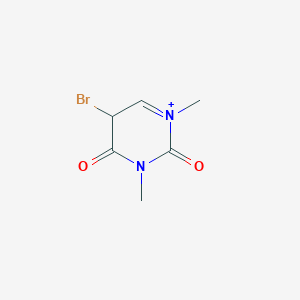
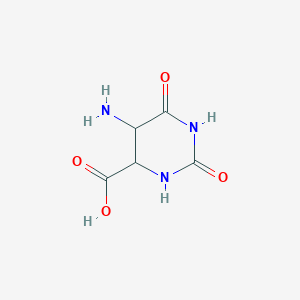
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B12358852.png)
![3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12358856.png)
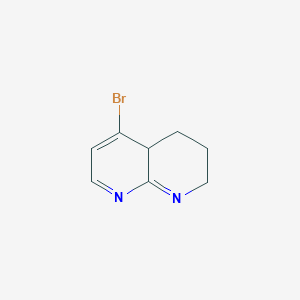
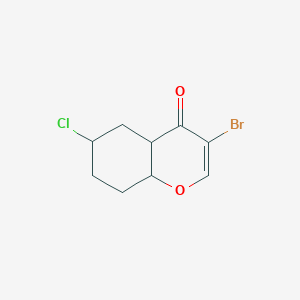
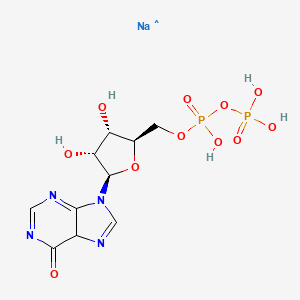
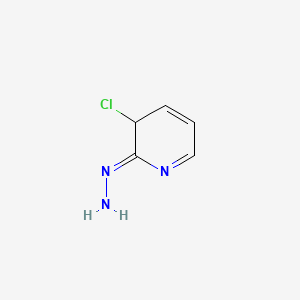
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid](/img/structure/B12358890.png)
